molecular formula C15H11BrN4O3 B400435 4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B400435
M. Wt: 375.18g/mol
InChI Key: JBAZBHJFBRRFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide . The reaction conditions often require specific temperatures and the presence of catalysts to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various substituents onto the indole ring.

Scientific Research Applications

4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective against diseases like cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H11BrN4O3

Molecular Weight

375.18g/mol

IUPAC Name

4-bromo-5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C15H11BrN4O3/c1-8-2-7-11-12(13(8)16)14(15(21)17-11)19-18-9-3-5-10(6-4-9)20(22)23/h2-7,17,21H,1H3

InChI Key

JBAZBHJFBRRFNU-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)Br

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)Br

Origin of Product

United States

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